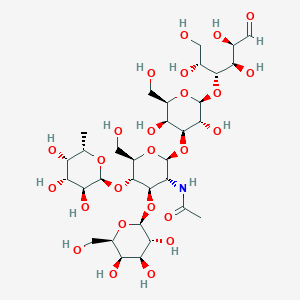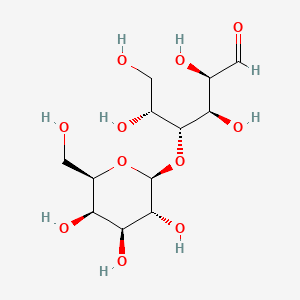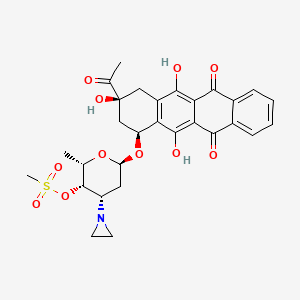
Idramantone
Vue d'ensemble
Description
Idramantone: , également connu sous le nom de 5-Hydroxy-2-adamantanone, est un composé biologiquement actif qui a été synthétisé et étudié pharmacologiquement pour la première fois à l'Institut de recherche scientifique en pharmacologie V.V. Zakusov, Académie russe des sciences médicales . Il s'agit d'un dérivé de l'adamantane présentant des propriétés immunostimulantes, ce qui le rend efficace dans le traitement de diverses maladies auto-immunes .
Applications De Recherche Scientifique
Chemistry: : Idramantone is used as a precursor in the synthesis of various adamantane derivatives, which are valuable in materials science and organic synthesis .
Biology: : In biological research, this compound is studied for its immunostimulatory properties and potential therapeutic applications in autoimmune diseases .
Medicine: : this compound has shown promise in the treatment of chronic bronchitis, bronchial asthma, aphthous stomatitis, and herpes . It also exhibits antiparkinsonism action, making it a candidate for neuroprotective therapies .
Industry: : this compound is used in the development of pharmaceuticals and as an intermediate in the production of other bioactive compounds .
Mécanisme D'action
Target of Action
Idramantone, also known as 5-Hydroxyadamantan-2-one, is primarily an immunostimulant . It has been found to be particularly effective in the treatment of autoimmune diseases of the vascular system of the limbs, chronic bronchitis, bronchial asthma, aphthous stomatitis, herpes, and others . It also exhibits antiparkinsonism action .
Mode of Action
It is known that it interacts with the immune system to enhance its response, which is beneficial in the treatment of various diseases . The compound’s immunostimulatory properties suggest that it may interact with immune cells or molecules involved in immune responses.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in patients with bronchial pathology . . This suggests that this compound may have a high rate of metabolism and excretion, which could impact its bioavailability.
Result of Action
The result of this compound’s action is an enhanced immune response, which can be beneficial in the treatment of various diseases . For example, it has been found to be effective in the treatment of autoimmune diseases of the vascular system of the limbs, chronic bronchitis, bronchial asthma, aphthous stomatitis, herpes, and others . It also exhibits antiparkinsonism action .
Analyse Biochimique
Biochemical Properties
Idramantone plays a significant role in biochemical reactions, particularly in the modulation of immune responses. It acts as an immune agonist, interacting with various enzymes and proteins involved in immune regulation . For instance, this compound has been shown to interact with T-helper cells and T-suppressor cells, enhancing their function and promoting immune responses . Additionally, this compound’s interaction with enzymes such as cytochrome P450cam (CYP101A1) facilitates its biocatalytic oxidation, further influencing its biochemical activity .
Cellular Effects
This compound exerts notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound enhances the production of cytokines, thereby boosting immune responses . In neuronal cells, it exhibits antiparkinsonism action by modulating neurotransmitter levels and protecting against neurodegeneration . Furthermore, this compound’s impact on gene expression includes the upregulation of genes involved in immune responses and neuroprotection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to receptors on immune cells, triggering signaling cascades that lead to the activation of immune responses . It also interacts with enzymes such as cytochrome P450cam, facilitating its oxidation and subsequent biochemical activity . Additionally, this compound’s antiparkinsonism effects are mediated through its interaction with neurotransmitter receptors, leading to the modulation of neurotransmitter levels and protection against neurodegeneration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various storage conditions, with its activity remaining consistent over extended periods . Its degradation can occur under certain conditions, leading to a decrease in its biochemical activity . Long-term studies have shown that this compound maintains its immunostimulatory and neuroprotective effects over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits immunostimulatory effects, enhancing immune responses without causing adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with specific dosages required to achieve optimal immunostimulatory and neuroprotective effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway of this compound involves its oxidation by cytochrome P450cam, leading to the formation of hydroxylated metabolites . These metabolites further participate in biochemical reactions, contributing to this compound’s overall activity . Additionally, this compound’s metabolism affects metabolic flux and metabolite levels, influencing its pharmacological effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with membrane transporters that facilitate its uptake into cells, allowing it to exert its biochemical effects . Within cells, this compound is distributed to various compartments, including the cytoplasm and nucleus, where it interacts with target biomolecules . Its localization and accumulation within specific tissues contribute to its pharmacological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and receptors involved in immune responses and neuroprotection . Targeting signals and post-translational modifications direct this compound to specific cellular compartments, enhancing its biochemical activity . The subcellular localization of this compound is essential for its immunostimulatory and neuroprotective effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: : L'idramantone peut être synthétisée par l'oxydation du 5-hydroxyadamantane en utilisant des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome . La réaction se produit généralement en milieu acide et nécessite un contrôle minutieux de la température et du pH afin d'assurer un rendement et une pureté élevés.
Méthodes de production industrielle: : La production industrielle de l'this compound implique des procédés d'oxydation à grande échelle utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des réacteurs à écoulement continu et des systèmes de contrôle automatisés pour maintenir une qualité constante .
Analyse Des Réactions Chimiques
Types de réactions: : L'idramantone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants
Oxydation: Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction: Borohydrure de sodium ou hydrure de lithium et d'aluminium dans des solvants anhydres.
Substitution: Halogénation utilisant du chlore ou du brome en présence d'un catalyseur.
Produits principaux
Oxydation: Une oxydation supplémentaire peut conduire à la formation d'acides carboxyliques.
Réduction: La réduction de l'this compound donne du 5-hydroxyadamantane.
Substitution: Dérivés halogénés de l'this compound.
Applications scientifiques
Chimie: : L'this compound est utilisée comme précurseur dans la synthèse de divers dérivés de l'adamantane, qui sont précieux en science des matériaux et en synthèse organique .
Biologie: : En recherche biologique, l'this compound est étudiée pour ses propriétés immunostimulantes et ses applications thérapeutiques potentielles dans les maladies auto-immunes .
Médecine: : L'this compound s'est avérée prometteuse dans le traitement de la bronchite chronique, de l'asthme bronchique, de la stomatite aphteuse et de l'herpès . Elle présente également une action antiparkinsonienne, ce qui en fait une candidate pour les thérapies neuroprotectrices .
Industrie: : L'this compound est utilisée dans le développement de produits pharmaceutiques et comme intermédiaire dans la production d'autres composés bioactifs .
Mécanisme d'action
L'this compound exerce ses effets par immunostimulation, en renforçant la réponse immunitaire de l'organisme . Elle cible diverses voies moléculaires impliquées dans la régulation immunitaire, notamment l'activation des lymphocytes T et la modulation de la production de cytokines . L'action antiparkinsonienne du composé est attribuée à sa capacité à protéger les neurones dopaminergiques du stress oxydatif .
Comparaison Avec Des Composés Similaires
Composés similaires: : D'autres dérivés de l'adamantane, tels que l'amantadine et la mémantine, présentent des similitudes structurales avec l'idramantone .
Unicité: : Contrairement à l'amantadine et à la mémantine, qui sont principalement utilisées comme agents antiviraux et neuroprotecteurs, respectivement, les propriétés immunostimulantes uniques de l'this compound la rendent particulièrement précieuse dans le traitement des maladies auto-immunes .
Liste des composés similaires
- Amantadine
- Mémantine
- Rimantadine
Propriétés
IUPAC Name |
5-hydroxyadamantan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-8,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDEVBNMSLVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046581 | |
| Record name | Idramantone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20098-14-0 | |
| Record name | 5-Hydroxy-2-adamantanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20098-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idramantone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020098140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idramantone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Idramantone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDRAMANTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4759Y5J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
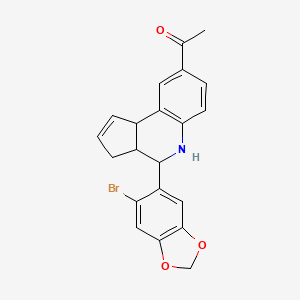

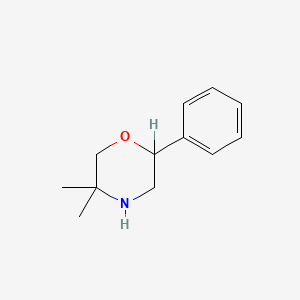
![(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1674302.png)
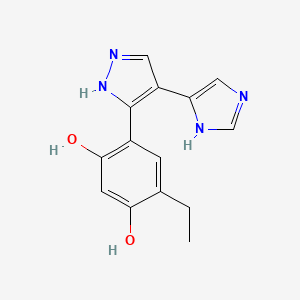
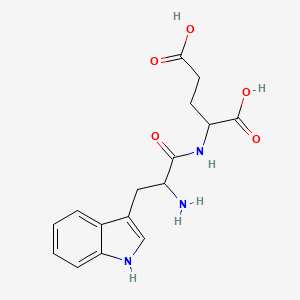
![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)
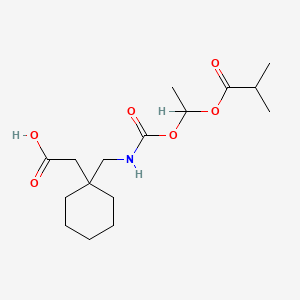
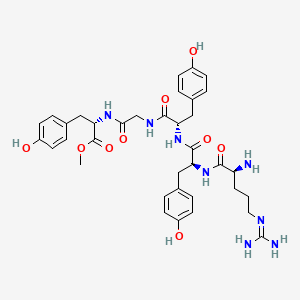
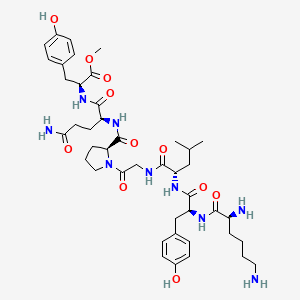
![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)
